1-(3,5-Difluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one
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Overview
Description
1-(3,5-Difluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound characterized by the presence of a piperidinone ring substituted with a 3,5-difluorophenyl group and a 2-methylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and carbonyl compounds.
Introduction of the 3,5-Difluorophenyl Group: The 3,5-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Attachment of the 2-Methylpropanoyl Group: The 2-methylpropanoyl group can be attached through an acylation reaction using an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,5-Difluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving biological pathways and interactions due to its unique chemical properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Difluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one: Unique due to the presence of both 3,5-difluorophenyl and 2-methylpropanoyl groups.
1-(3,5-Difluorophenyl)-3-(2-methylpropanoyl)piperidin-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
1-(3,5-Difluorophenyl)-3-(2-methylpropanoyl)piperidin-2-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H17F2NO2 |
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Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one |
InChI |
InChI=1S/C15H17F2NO2/c1-9(2)14(19)13-4-3-5-18(15(13)20)12-7-10(16)6-11(17)8-12/h6-9,13H,3-5H2,1-2H3 |
InChI Key |
ARNMXANCYBYTCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1CCCN(C1=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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